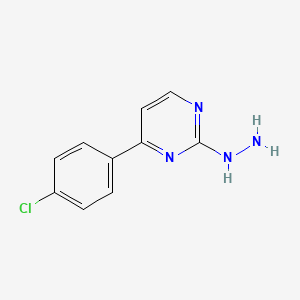

4-(4-Chlorophenyl)pyrimidine-2-ylhydrazine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry

The pyrimidine scaffold is a fundamental building block in nature, most notably forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. mdpi.comsciensage.info This inherent biological relevance makes pyrimidine derivatives particularly attractive for interaction with biological targets like enzymes and receptors. scispace.com

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds for screening. tandfonline.com This has led to the development of numerous drugs with a pyrimidine core that exhibit a broad spectrum of therapeutic applications. These include anticancer agents like Tarceva® (Erlotinib), antiviral medications, and anti-inflammatory drugs. mdpi.comtandfonline.com Pyrimidine-based compounds have demonstrated a remarkable array of pharmacological activities, including:

Anticancer sciensage.infogsconlinepress.com

Antiviral jetir.org

Antimicrobial tandfonline.com

Anti-inflammatory nih.gov

Antioxidant nih.gov

Antihypertensive tandfonline.com

The continued exploration of pyrimidine derivatives is a highly active area of research, with scientists constantly seeking to uncover new therapeutic potentials. tandfonline.com

Overview of Hydrazine (B178648) Derivatives as Key Pharmacophores

Hydrazine and its derivatives are recognized as important pharmacophores in drug design and discovery. psvmkendra.com A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The hydrazine moiety (-NH-NH2) is a versatile functional group that can participate in various chemical reactions, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds. psvmkendra.com

The presence of a hydrazine or hydrazone (a derivative of hydrazine) group can confer a range of biological activities to a molecule. wisdomlib.org Hydrazine derivatives have been successfully incorporated into drugs for various therapeutic purposes, including:

Antidepressants (e.g., phenelzine) biorxiv.org

Antitubercular agents (e.g., isoniazid) psvmkendra.com

Antibiotics (e.g., cefazolin) psvmkendra.com

Anticancer agents wisdomlib.org

Anti-inflammatory agents nih.gov

The electron-rich nature of the hydrazine group allows it to interact with various biological targets, including enzymes and receptors, often leading to potent biological responses. biorxiv.org

Rationale for Investigating 4-(4-Chlorophenyl)pyrimidine-2-ylhydrazine

The investigation into "this compound" is predicated on the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activities. This specific compound integrates three key structural motifs: a pyrimidine ring, a hydrazine linker, and a 4-chlorophenyl group.

Pyrimidine Core : As previously discussed, the pyrimidine ring is a well-established pharmacophore with a wide range of biological activities. Its inclusion provides a strong foundation for potential therapeutic applications.

Hydrazine Linker : The hydrazine group not only connects the pyrimidine and chlorophenyl moieties but also presents opportunities for further chemical modification and can itself contribute to the biological activity of the molecule. Pyrimidine-2-ylhydrazine, a related compound, is known to be a valuable intermediate in the synthesis of pharmaceuticals with anti-cancer and anti-inflammatory properties. chemimpex.com

4-Chlorophenyl Group : The presence of a halogen, specifically chlorine, on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The 4-chlorophenyl substitution has been shown to enhance the anti-cancer efficacy of certain pyrimidine derivatives. gsconlinepress.com Furthermore, this substitution is a common feature in a number of kinase inhibitors and anti-glioma agents. nih.gov

The combination of these three components in "this compound" suggests a high potential for this compound to exhibit interesting pharmacological properties, particularly in the areas of oncology and inflammation.

Scope and Objectives of the Research

Given the promising structural features of this compound, a focused research program is warranted. The primary scope of such research would be to synthesize and characterize this novel compound and to conduct a preliminary evaluation of its biological activities.

The key objectives of this research would be:

To develop a reliable and efficient synthetic route for this compound. This would likely involve a multi-step synthesis, potentially starting from readily available precursors like 4-chloroaniline and a substituted pyrimidine. guidechem.comheteroletters.org

To thoroughly characterize the synthesized compound using modern analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

To perform in vitro screening of the compound for potential biological activities. Based on the rationale outlined above, initial screenings would focus on anticancer and anti-inflammatory assays.

To conduct structure-activity relationship (SAR) studies by synthesizing and testing related analogues to identify key structural features responsible for any observed biological activity.

The successful completion of these objectives would provide valuable insights into the therapeutic potential of this novel pyrimidine-hydrazine derivative and could pave the way for further preclinical development.

Research Findings and Data

While specific research on this compound is not widely published, data from related compounds can provide insights into its potential properties and activities.

Table 1: Biological Activities of Related Pyrimidine Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Specific Example | Observed Biological Activity | Reference |

|---|---|---|---|

| Chlorophenyl-substituted Pyrimidines | ortho-Chlorophenyl Substituted Pyrimidine | Potent Aurora Kinase Inhibitors (Anticancer) | nih.govnih.gov |

| Pyrimidine-based Heterocycles | Thiazole-substituted Pyrimidine | Antibacterial, Antioxidant | tandfonline.com |

| Pyrimidine-Sulfonamide Derivatives | 4-[2-Amino-6-(substituted-phenyl) pyrimidin-4-yl]benzenesulfonamide | Antibacterial | biointerfaceresearch.com |

| Pyrimidine Derivatives | Nitro-substituted piperidine linked to pyrimidine | Anticancer (MCF-7, HepG2, A549 cell lines) | mdpi.com |

Table 2: Synthesis Precursors and Intermediates This table is interactive. Click on the headers to sort the data.

| Compound Name | Role in Synthesis | Synthetic Method Highlights | Reference |

|---|---|---|---|

| 4-Chlorophenylhydrazine hydrochloride | Key Precursor | Synthesized from p-chloroaniline via diazotization and reduction. | guidechem.comgoogle.com |

| 4-chloro-2-hydrazino-6-methylpyrimidine | Key Intermediate | Prepared from 2-hydrazino-6-methylpyrimidin-4-one by treatment with POCl3. | heteroletters.org |

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-chlorophenyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-5-6-13-10(14-9)15-12/h1-6H,12H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFQIBCQEKZHNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 4 Chlorophenyl Pyrimidine 2 Ylhydrazine

Condensation Reactions with Aldehydes and Ketones: Formation of Hydrazones and Schiff Bases

The hydrazine (B178648) moiety in 4-(4-chlorophenyl)pyrimidine-2-ylhydrazine is a potent nucleophile and readily undergoes condensation reactions with carbonyl compounds. These reactions with aldehydes and ketones typically yield the corresponding hydrazones, which are compounds containing a carbon-nitrogen double bond (C=N-NH-). These reactions are a fundamental transformation in organic chemistry. youtube.com

The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product. These hydrazones are often crystalline solids and can serve as important intermediates for the synthesis of other heterocyclic compounds.

A study on a related compound, 4-(4'-chlorophenyl)-6-(4''-methylphenyl)-2-hydrazinepyrimidine, demonstrated its ability to form a Mannich base, indicating the reactivity of the hydrazine group. nih.gov While not a direct condensation with a simple aldehyde or ketone, this reaction highlights the nucleophilic character of the hydrazine and its propensity to react with carbonyl-like functionalities.

The formation of these hydrazones can be represented by the following general scheme:

Scheme 1: General reaction of this compound with aldehydes and ketones to form hydrazones.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Hydrazone) |

| This compound | R-CHO (Aldehyde) | 4-(4-Chlorophenyl)-2-(2-benzylidenehydrazinyl)pyrimidine derivative |

| This compound | R-CO-R' (Ketone) | 4-(4-Chlorophenyl)-2-(2-alkylidenehydrazinyl)pyrimidine derivative |

This table provides a generalized representation of the condensation reaction products.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazolopyrimidines, Triazolopyrimidines)

The hydrazine-substituted pyrimidine (B1678525) scaffold is a key precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their structural analogy to endogenous purines. tsijournals.comresearchgate.net

Pyrazolopyrimidines:

One of the most important applications of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines. These bicyclic systems can be constructed by reacting the hydrazine with various reagents that provide the necessary carbon atoms to form the pyrazole (B372694) ring. For instance, cyclization can be achieved through reactions with β-ketoesters or other 1,3-dicarbonyl compounds.

While direct examples for the specific title compound are not prevalent in the searched literature, the synthesis of (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine from a related pyrimidine precursor highlights the utility of the hydrazine functionality in forming such fused systems. nih.gov The general strategy involves the annulation of a pyrazole ring onto the pyrimidine core. tsijournals.com

Triazolopyrimidines:

Similarly, this compound can be utilized in the synthesis of triazolopyrimidine derivatives. These fused heterocycles are also of great interest in drug discovery. researchgate.netresearchgate.net The construction of the triazole ring typically involves the reaction of the hydrazine with reagents containing a C-N or N-C-N fragment. For example, reaction with orthoesters can lead to the formation of pyrazolo[4,3-e] tsijournals.comresearchgate.netekb.egtriazolo[1,5-c]pyrimidines. nih.gov Another approach involves the cyclization of an intermediate hydrazide. researchgate.net

The following table summarizes some reported cyclization reactions leading to fused heterocyclic systems from related hydrazine-substituted pyrimidines:

| Starting Hydrazine Derivative | Reagent | Fused Heterocyclic Product |

| (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | Triethyl orthoformate | 7-p-Tolyl-7H-pyrazolo[4,3-e] tsijournals.comresearchgate.netekb.egtriazolo[4,3-c]pyrimidine nih.gov |

| (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | Triethyl orthoacetate | 2-Methyl-7-p-tolyl-7H-pyrazolo[4,3-e] tsijournals.comresearchgate.netekb.egtriazolo[1,5-c]pyrimidine nih.gov |

Nucleophilic Substitution Reactions

The pyrimidine ring in this compound is susceptible to nucleophilic substitution, particularly at the chlorine-bearing C4 position. The chlorine atom is a good leaving group and can be displaced by a variety of nucleophiles. rsc.org

The reactivity of chloro-substituted pyrimidines towards nucleophiles is well-documented. thieme.de The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring activates the carbon atoms towards nucleophilic attack. Generally, the C4 position is more reactive towards nucleophilic substitution than the C2 position. stackexchange.com

Therefore, this compound can undergo nucleophilic aromatic substitution (SNAr) reactions where the 4-chloro group is replaced by other functional groups. This allows for the introduction of diverse substituents at this position, further expanding the chemical space accessible from this starting material. Examples of nucleophiles that can displace the chlorine include amines, alkoxides, and thiolates.

While specific examples for the title compound were not found in the search results, the general reactivity pattern of 4-chloropyrimidines suggests that reactions of the following type are feasible:

| Nucleophile | Potential Product |

| R-NH2 (Amine) | 4-(Alkyl/Arylamino)-2-hydrazinyl-pyrimidine derivative |

| R-OH (Alcohol) / R-O- (Alkoxide) | 4-(Alkoxy/Aryloxy)-2-hydrazinyl-pyrimidine derivative |

| R-SH (Thiol) / R-S- (Thiolate) | 4-(Alkyl/Arylthio)-2-hydrazinyl-pyrimidine derivative |

This table illustrates the potential products from nucleophilic substitution at the C4 position.

Electrophilic Azo-coupling Reactions

The pyrimidine ring, when appropriately activated, can undergo electrophilic substitution reactions. In the context of this compound, the presence of the activating hydrazine group could potentially direct electrophiles to the C5 position of the pyrimidine ring.

Azo-coupling reactions involve the reaction of a diazonium salt with an electron-rich aromatic or heterocyclic compound. While no direct examples of azo-coupling with this compound were found, studies on related pyrimidine systems provide some insight. For instance, the coupling of diazotized p-chloroaniline with certain methylpyrimidones has been reported, although the reaction occurred at the methyl group rather than the ring. rsc.org However, the general principle of electrophilic attack on the pyrimidine ring or its substituents is established. The outcome of such a reaction with the title compound would depend on the specific reaction conditions and the relative reactivity of the C5 position versus the hydrazine group.

Tautomeric Considerations in Hydrazine-Substituted Pyrimidines

Hydrazine-substituted pyrimidines can exist in different tautomeric forms. researchgate.net Tautomerism is the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the key tautomeric equilibrium to consider is the hydrazone-enehydrazine tautomerism.

The 2-hydrazinylpyrimidine moiety can exist in the amino form (hydrazine) or the imino form (hydrazone). The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the nature of other substituents on the pyrimidine ring. researchgate.net It is generally considered that the hydrazone form is more stable than the enehydrazine form in simple systems. reddit.com

In the solid state and in solution, 2-hydrazinopyrimidines can exist as a mixture of these tautomers. Spectroscopic techniques such as NMR are instrumental in determining the predominant tautomeric form in a given environment. The tautomeric state of the molecule is crucial as it can significantly influence its chemical reactivity and biological activity. For example, the nucleophilicity of the exocyclic nitrogen atom is different in the hydrazine and hydrazone forms.

Theoretical studies on related 4-pyrimidone structures have also highlighted the importance of tautomerism in this class of compounds. chemicalbook.com

Molecular Structure and Intermolecular Interactions

Conformational Analysis of the 4-(4-Chlorophenyl)pyrimidine-2-ylhydrazine System

The rotation around the C-C bond between the two aromatic rings determines the dihedral angle between them. In many biaryl systems, a completely planar conformation is disfavored due to steric hindrance between hydrogen atoms on the respective rings. Therefore, the 4-chlorophenyl and pyrimidine (B1678525) rings in this molecule are likely twisted relative to each other. The exact angle of this twist represents a balance between the steric repulsion that favors a more perpendicular arrangement and the electronic effects (conjugation) that favor planarity.

Similarly, rotation around the C-N bond of the hydrazine (B178648) substituent gives rise to different conformers. The orientation of the -NHNH2 group relative to the pyrimidine ring is critical. Conformational analysis of related 1-(2-pyrimidinyl)piperazine derivatives has been used to determine bioactive conformations, highlighting the importance of substituent orientation. nih.gov The specific arrangement will influence the molecule's ability to engage in both intra- and intermolecular interactions.

Exploration of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The structure of this compound is conducive to the formation of intramolecular hydrogen bonds. The hydrazine moiety possesses N-H groups that can act as hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring can serve as hydrogen bond acceptors.

Solid-State Packing and Crystal Engineering Principles of Related Pyrimidine Systems

In the solid state, molecules of this compound will arrange themselves into a crystal lattice governed by various intermolecular forces. The principles of crystal engineering for related pyrimidine systems involve a combination of hydrogen bonding, π-π stacking, and other weak interactions.

Hydrogen bonding is a dominant force in determining the crystal packing. The N-H groups of the hydrazine moiety are potent hydrogen bond donors, while the pyrimidine ring nitrogens and the second nitrogen of the hydrazine group are acceptors. This can lead to the formation of complex networks, such as chains or sheets of molecules. For example, a study on polymorphic forms of a substituted N-(4-chlorophenyl)pyrimidine derivative revealed distinct packing arrangements based on different hydrogen bonding modes; one form exhibited N-H···N hydrogen bonds and aromatic π-π stacking, while the other was linked solely by N-H···Cl hydrogen bonds. nih.gov

Furthermore, the aromatic pyrimidine and chlorophenyl rings can participate in π-π stacking interactions, where the flat faces of the rings align with each other. These interactions, along with weaker C-H···π contacts, contribute significantly to the stability of the crystal structure. The interplay of these varied interactions can lead to the formation of different crystalline forms, or polymorphs, each with unique physical properties. nih.gov

Influence of Substituent Effects on Molecular Geometry

The substituents attached to the pyrimidine ring—the 4-chlorophenyl group and the hydrazine group—have a measurable impact on the ring's molecular geometry, affecting bond lengths and angles.

The 4-chlorophenyl group, with its electronegative chlorine atom, acts as an electron-withdrawing group. Studies on substituted pyrimidines have shown that electronegative substituents cause a shortening of the adjacent ring bonds and an opening of the bond angle between them. scispace.com This is attributed to changes in the hybridization of the ring atoms' orbitals. scispace.com

Conversely, the hydrazine group (-NHNH2) is analogous to an amino group (-NH2), which is an electron-releasing substituent. Electron-releasing groups typically cause a lengthening of the adjacent ring bonds. scispace.com There is often strong conjugation between an amino-type group and the pyrimidine ring, evidenced by a relatively short exocyclic C-N bond. This conjugation increases the bond order of the exocyclic C-N bond while decreasing the bond order of the adjacent C-N bonds within the ring, causing them to lengthen. scispace.com The presence of both an electron-withdrawing and an electron-releasing group on the pyrimidine ring of this compound results in a complex perturbation of the ring's geometry, with specific bond lengths and angles being a composite of these opposing electronic effects.

Table of Geometric Effects of Substituents on the Pyrimidine Ring

| Substituent Type | Example | Effect on Adjacent Ring Bonds | Effect on Ring Angle at Point of Substitution |

| Electron-Withdrawing | Chlorine | Shortening | Widening |

| Electron-Releasing | Amino/Hydrazine | Lengthening | Narrowing |

Computational Chemistry and Theoretical Studies on 4 4 Chlorophenyl Pyrimidine 2 Ylhydrazine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, Electronic Structure, Ionization Potentials)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. ijcce.ac.irjchemrev.com For 4-(4-Chlorophenyl)pyrimidine-2-ylhydrazine, DFT methods like B3LYP with a basis set such as 6-31G++(d,p) can be used to optimize the molecular geometry and calculate its electronic structure. tandfonline.comjchemrev.com

These calculations yield critical parameters that describe the molecule's stability and reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. samipubco.com

Further electronic properties such as ionization potential (IP) and electron affinity (EA) can be derived from these orbital energies. The ionization potential represents the energy required to remove an electron, while electron affinity is the energy released when an electron is added. These parameters are vital for predicting the compound's behavior in redox reactions and its interaction with other molecules. jchemrev.com

Illustrative Data for Quantum Chemical Calculations:

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.4 eV |

| Ionization Potential (IP) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (EA) | Energy released upon gaining an electron | 1.5 eV |

| Dipole Moment | Measure of molecular polarity | 3.2 Debye |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govtandfonline.com For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. This is particularly relevant in drug discovery, where pyrimidine (B1678525) derivatives have been investigated as inhibitors for enzymes like dihydrofolate reductase (DHFR) and various kinases. nih.govmdpi.commdpi.com

The process involves placing the 3D structure of this compound into the active site of a target protein. A scoring function then calculates the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. mdpi.com The simulation reveals key binding modes, identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and amino acid residues in the protein's active site. tandfonline.com For example, the hydrazine (B178648) and pyrimidine moieties could act as hydrogen bond donors and acceptors, while the chlorophenyl group might engage in hydrophobic or pi-stacking interactions.

Illustrative Molecular Docking Results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | -8.5 | Asp27, Phe31, Ile50 | H-Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Tyr355, Ser530 | H-Bond, Pi-Alkyl |

| VEGFR-2 Kinase | -7.9 | Cys919, Asp1046, Glu885 | H-Bond, Halogen Bond |

| HER-2 Kinase | -8.1 | Thr798, Met801, Lys753 | H-Bond, Hydrophobic |

Note: The data in this table is hypothetical, based on typical docking scores and interactions for pyrimidine derivatives with known protein targets. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation calculates the motion of every atom in the system over time, providing insights into the stability and conformational changes of the ligand-receptor complex in a simulated physiological environment. nih.govrsc.org

Starting with the best-docked pose of this compound in its target protein, an MD simulation would be run for a duration of nanoseconds. The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability over time. A stable RMSD suggests a persistent binding mode. nih.gov Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. These simulations confirm whether the key interactions predicted by docking are maintained throughout the simulation. nih.gov

Illustrative Molecular Dynamics Simulation Parameters:

| Parameter | Description | Typical Result |

|---|---|---|

| Simulation Time | Total duration of the simulation | 100 ns |

| Ligand RMSD | Root Mean Square Deviation of the ligand's atoms | Stable at ~2.0 Å |

| Protein RMSD | Root Mean Square Deviation of the protein's backbone | Stable at ~2.5 Å |

| Hydrogen Bonds | Average number of ligand-protein H-bonds | 2-3 bonds maintained |

| Binding Free Energy (MM-PBSA) | Calculation of binding energy from the trajectory | -55 kcal/mol |

Note: This table presents illustrative data typical for MD simulations of small molecule-protein complexes. rsc.org

Prediction of Electronic Properties and Reactivity Descriptors (e.g., Molecular Electrostatic Potential Maps)

Beyond orbital energies, computational methods can predict a range of reactivity descriptors and generate visual maps of electronic properties. A Molecular Electrostatic Potential (MEP) map is a particularly insightful tool. It visualizes the electrostatic potential on the electron density surface of this compound. nih.gov

The MEP map uses a color scale to indicate charge distribution: red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions denote positive potential (electron-poor areas, susceptible to nucleophilic attack). For this molecule, the nitrogen atoms of the pyrimidine ring and hydrazine group would likely appear as red or yellow, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the hydrazine group would be colored blue, highlighting their potential as hydrogen bond donors. nih.gov This information is invaluable for understanding intermolecular interactions and predicting sites of reactivity.

In Silico Screening and Library Design Methodologies

The core structure of this compound serves as a scaffold for designing new derivatives with potentially enhanced properties. In silico screening and library design are computational strategies to explore this chemical space efficiently. biotech-asia.orgrsc.orgeurekaselect.com

Starting with the parent molecule, a virtual library can be created by systematically modifying its structure—for example, by substituting different functional groups on the phenyl ring or the pyrimidine core. This library of virtual compounds can then be subjected to high-throughput virtual screening (HTVS). This process involves rapidly docking each compound in the library against a specific biological target and filtering them based on predicted binding affinity and adherence to drug-likeness criteria, such as Lipinski's rule of five. mdpi.comnih.gov This approach allows researchers to prioritize a smaller, more promising set of derivatives for actual synthesis and experimental testing, saving significant time and resources. eurekaselect.com

Exploration of Biological Activities of 4 4 Chlorophenyl Pyrimidine 2 Ylhydrazine Analogues in Vitro and Preclinical Studies

Anticancer and Antiproliferative Activities

Analogues of 4-(4-chlorophenyl)pyrimidine-2-ylhydrazine have been a focal point of anticancer research, with studies revealing their ability to inhibit cancer cell growth through various mechanisms.

Inhibition of Specific Kinase Targets (e.g., Epidermal Growth Factor Receptor)

A number of pyrimidine (B1678525) derivatives have been identified as potent kinase inhibitors, a key strategy in modern cancer therapy. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) analogues have shown promising inhibitory activity against multiple kinases. One such compound, 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one, displayed potent anticancer activity against several cancer cell lines, including HepG-2, PC-3, and HCT-116. nih.gov Further investigation revealed its ability to inhibit Platelet-Derived Growth Factor Receptor β (PDGFRβ), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of their target kinases. nih.gov Another class of pyrazolopyrimidine-based analogues has also been developed as multitarget enzyme inhibitors with significant anticancer potential. mdpi.com

Effects on Cellular Apoptosis Induction and Cell Cycle Modulation

Beyond kinase inhibition, analogues of this compound can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. For example, a 4-methylbenzoylhydrazide platinum(II) complex has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G2 phase. mdpi.com Similarly, novel pyrazole (B372694) analogues linked to pyrimidine have been found to induce apoptosis and demonstrate anti-proliferation effects against various cancer cell lines, including lymphoma and breast cancer. nih.gov These compounds are believed to exert their effects by inhibiting DNA ligase I and IV. nih.gov The ability of these derivatives to trigger apoptosis is a critical component of their anticancer activity. nih.govnih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

The pyrimidine scaffold is a well-established pharmacophore in antimicrobial drug discovery. gsconlinepress.com Analogues of this compound have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens. healthinformaticsjournal.comnih.gov For example, pyrimidine incorporated piperazine (B1678402) derivatives have demonstrated good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Significant antifungal activity has also been observed against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. nih.gov The antimicrobial potential of pyrimidine and hydrazone derivatives continues to be an active area of research. healthinformaticsjournal.comhealthinformaticsjournal.com

Anti-inflammatory and Antinociceptive Properties

Derivatives of this compound have shown promise as anti-inflammatory and pain-relieving agents. A Mannich base of 4-(4'-chlorophenyl)-6-(4''-methylphenyl)-2-hydrazinepyrimidine demonstrated significant antinociceptive effects in acetic acid-induced writhing tests in mice. nih.gov The anti-inflammatory activity of pyrimidine derivatives is often attributed to their ability to inhibit key inflammatory mediators. nih.govresearchgate.net For example, some pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. nih.gov Thiazolopyrimidine derivatives have also been reported to possess significant antinociceptive and anti-inflammatory activities. researchgate.net

Anticonvulsant Activities

The search for new and more effective treatments for epilepsy has led to the investigation of various heterocyclic compounds, including pyrimidine derivatives. nih.gov Analogues of this compound have been synthesized and evaluated for their anticonvulsant potential. ptfarm.pl For instance, a series of N-(4,6-substituted diphenylpyrimidin-2-yl) semicarbazones were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models, with several compounds showing significant protection. nih.gov The structural features of these compounds, including the presence of a hydrophobic aryl group and an electron donor system, are thought to be crucial for their anticonvulsant activity. ptfarm.pl

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Alpha-Amylase, Alpha-Glucosidase, Beta-Glucosidase, Proteinase)

Analogues of this compound have been investigated as inhibitors of various enzymes implicated in a range of diseases.

Acetylcholinesterase: Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. Several pyrimidine derivatives have been designed and synthesized as AChE inhibitors. researchgate.netnih.govresearchgate.net For example, 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives have shown potent and selective inhibition of AChE. nih.gov Molecular docking studies have revealed that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Alpha-Amylase and Alpha-Glucosidase: Inhibitors of α-amylase and α-glucosidase are used to manage type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.gov Hybrid compounds containing a 4H-pyrano[2,3-d]pyrimidine moiety have been synthesized and shown to inhibit both α-amylase and α-glucosidase. nih.gov Kinetic studies have indicated that some of these compounds act as competitive inhibitors of α-glucosidase. nih.gov

Data Tables

Anticancer Activity of Selected this compound Analogues

| Compound Name | Target | IC50 (µM) | Cell Line |

| 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one | PDGFRβ, EGFR, CDK4/cyclin D1 | 0.3 | HepG-2 |

| 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one | PDGFRβ, EGFR, CDK4/cyclin D1 | 6.6 | PC-3 |

| 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one | PDGFRβ, EGFR, CDK4/cyclin D1 | 7 | HCT-116 |

Antimicrobial Activity of Selected this compound Analogues

| Compound Name | Microorganism | Activity |

| Pyrimidine incorporated piperazine derivative | Staphylococcus aureus | Good antibacterial activity |

| Pyrimidine incorporated piperazine derivative | Bacillus subtilis | Good antibacterial activity |

| Pyrimidine incorporated piperazine derivative | Escherichia coli | Good antibacterial activity |

| Pyrimidine incorporated piperazine derivative | Salmonella paratyphi-A | Good antibacterial activity |

| Pyrimidine incorporated piperazine derivative | Aspergillus niger | Significant antifungal activity |

| Pyrimidine incorporated piperazine derivative | Penicillium notatum | Significant antifungal activity |

Anti-inflammatory and Antinociceptive Activity of a Selected this compound Analogue

| Compound Name | Activity | Model | Result |

| 4-(4'-chlorophenyl)-6-(4''-methylphenyl)-2-hydrazinepyrimidine Mannich base | Antinociceptive | Acetic acid-induced writhing (mice) | Significant inhibition of writhing |

Anticonvulsant Activity of a Selected this compound Analogue

| Compound Name | Seizure Model | Result |

| N-(4,6-substituted diphenylpyrimidin-2-yl) semicarbazone | MES and sc-PTZ | Significant protection |

Enzyme Inhibition Activity of Selected this compound Analogues

| Compound Name | Enzyme | IC50 (µM) |

| 2-(2-oxoethyl)pyrimidine-5-carboxamide derivative | Acetylcholinesterase (AChE) | 0.88 ± 0.78 |

| 4H-pyrano[2,3-d]pyrimidine hybrid | α-Amylase | 103.63 ± 1.13 |

| 4H-pyrano[2,3-d]pyrimidine hybrid | α-Glucosidase | 45.63 ± 1.14 |

Antioxidant Activity

The antioxidant potential of pyrimidine derivatives, structurally related to this compound, has been investigated through various in vitro assays. These studies are crucial in determining the capacity of these compounds to counteract oxidative stress, which is implicated in numerous disease pathologies.

A study on novel pyrimidine acrylamides assessed their ability to interact with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.com This assay measures the hydrogen-donating or free-radical-scavenging ability of the compounds. mdpi.com While some derivatives showed limited reducing ability, which may be related to their molecular bulkiness, others demonstrated moderate to good lipid peroxidation inhibition. mdpi.com Specifically, a pyrimidine derivative of 3-(2-thienyl)acrylic acid showed 78% activity in inhibiting AAPH-induced linoleic acid peroxidation, and the derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid exhibited the highest activity at 82%. mdpi.com

In other research, different series of pyrimidine derivatives were evaluated for their free radical scavenging properties using various methods, including the DPPH assay, nitric oxide radical scavenging, and hydrogen peroxide scavenging. ijpsonline.comnih.gov For instance, certain 4,6-bisaryl-pyrimidin-2-amine derivatives showed potent antioxidant activity, attributed to the presence of electron-withdrawing groups. nih.gov Another study synthesized tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues, with some compounds exhibiting excellent activity in the DPPH assay, with IC₅₀ values of 46.31 and 48.81, comparable to the standard drug ascorbic acid. ijpsonline.comijpsonline.com This was attributed to the presence of electron-releasing groups on the benzylidene moiety. ijpsonline.comijpsonline.com

Furthermore, a series of 4H-chromenes containing a pyrimidine-2-thione moiety demonstrated significant DPPH radical scavenging activity, with IC₅₀ values less than 42 μg/ml. ijpsonline.com These compounds also showed a good ability to trap free radicals in the ABTS radical cation scavenging assay. ijpsonline.com The presence of sulfhydryl (SH) and amino (NH₂) groups at the second position of the pyrimidine ring has been noted to contribute to more promising antioxidant activity. ijpsonline.com

Below is a table summarizing the antioxidant activity of selected pyrimidine analogues.

| Compound Series | Assay | Key Findings | Reference |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues | DPPH radical scavenging | Compounds 3a and 3b exhibited excellent activity with IC₅₀ values of 46.31 and 48.81 respectively. | ijpsonline.com |

| 4H-chromenes with pyrimidine-2-thione | DPPH and ABTS | Significant DPPH radical scavenging (IC₅₀ < 42 μg/ml) and good ABTS radical trapping. | ijpsonline.com |

| Pyrimidine Acrylamides | AAPH-induced linoleic acid peroxidation | Compound 7 showed 82% inhibition, and compound 5 showed 78% inhibition. | mdpi.com |

| 4,6-bisaryl-pyrimidin-2-amines | Nitric oxide & hydrogen peroxide scavenging | Potent activity observed, influenced by electron-withdrawing groups. | nih.gov |

Other Investigated Biological Activities

Anthelmintic Activity

The emergence of drug resistance in parasitic worms necessitates the development of new anthelmintic agents. ijpsdronline.comijpsdronline.com Pyrimidine derivatives have been explored for their potential in this area. ijpsdronline.comijpsdronline.com In vitro studies using the adult Indian earthworm Pheretima posthuma are commonly employed to screen for anthelmintic efficacy due to the anatomical and physiological resemblance to intestinal roundworms in humans. ijpsdronline.comijpsdronline.com

One study synthesized a series of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrile derivatives and found that one compound, 1f, demonstrated significant anthelmintic properties. ijpsdronline.com Another investigation into new pyrimidine analogs bearing carboxamide and sulphonamide moieties also showed that the synthesized compounds possessed anthelmintic properties. researchgate.netshd-pub.org.rs For example, at a concentration of 100 mg/mL, several compounds showed mean paralyzing times ranging from 14 to 19 minutes and mean death times from 16 to 25 minutes, compared to albendazole's paralyzing time of 10 minutes and death time of 13 minutes. researchgate.netshd-pub.org.rs

A different class of pyrimidine derivatives, 2,4-diaminothieno[3,2-d]pyrimidines (DATPs), has been identified as a new class of anthelmintics with activity against both the adult and egg stages of the whipworm Trichuris trichiura. nih.gov This dual activity is significant as it could potentially break the parasite's life cycle. nih.gov

The table below presents data on the anthelmintic activity of certain pyrimidine analogues.

| Compound Series | Test Organism | Key Findings (at 100 mg/mL) | Reference |

| Pyrimidine derivatives with sulphonamide and carboxamide | Pheretima posthuma | Compounds 21a, 21c, 21g, 21m showed mean death times of 18, 16, 20, and 25 minutes respectively. | shd-pub.org.rs |

| 4,6-Disubstituted Pyrimidine-2-one derivatives | Indian earthworms | Compounds 4e, 4b, and 4c were found to be the most potent in the series. | derpharmachemica.com |

Antiviral and Anti-HIV Activity

The pyrimidine nucleus is a versatile scaffold in the development of antiviral agents. nih.govnih.gov Numerous pyrimidine derivatives have been synthesized and evaluated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.govnih.gov

In the context of anti-HIV research, pyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov For instance, a series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus were synthesized and tested for anti-HIV activity. nih.gov Certain compounds in this series demonstrated HIV reverse transcriptase (RT) inhibitor activity in the nanomolar range and inhibited HIV-1 infection in the low micromolar range without showing toxicity. nih.gov

Another study involved the synthesis of cyanovinyl- and biphenyl-pyrimidine sulfonylacetanilide derivatives, which showed nanomolar action against the wild-type HIV-1 virus and several drug-resistant mutant strains in infected MT-4 cells. gsconlinepress.com Furthermore, a series of base-modified pyrimidine 3'-azido-2',3'-dideoxynucleosides were evaluated, with several compounds emerging as potent and selective inhibitors of HIV replication. nih.gov

The antiviral activity of pyrimidine analogues extends beyond HIV. For example, some pyrimido[4,5-d]pyrimidines have shown efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Additionally, certain pyridazine (B1198779) and pyrimidine C-nucleoside analogues of Favipiravir have demonstrated potent anti-influenza A (H1N1) activity, possibly by inhibiting viral RNA synthesis. researchgate.net

Antimalarial Activity

The fight against malaria, particularly drug-resistant strains, is a continuous effort in medicinal chemistry. mdpi.com Pyrimidine-based compounds have been investigated as potential antimalarial agents. nih.gov Hybrid molecules combining 4-aminoquinoline (B48711) and pyrimidine moieties have been synthesized and tested against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov Several of these hybrids exhibited better antimalarial activity than the standard drug chloroquine (B1663885) against both strains. nih.gov Four of the synthesized molecules were 7–8 times more potent than chloroquine against the D6 strain, and eight molecules were 5–25 times more active against the resistant W2 strain. nih.gov

Another study evaluated the in vitro antimalarial activity of chloroquine-pyrazole analogues against a chloroquine-resistant P. falciparum clone. nih.gov Most of the tested (4,5-dihydropyrazol-1-yl) chloroquine derivatives showed significant activity, indicating their promise as a new class of antimalarials. nih.gov

Toll-Like Receptor 4 Agonism

Toll-like receptors (TLRs) are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns. nih.gov TLR4, in particular, is known for its role in recognizing bacterial endotoxins. nih.gov While the initial prompt requested information on TLR4 agonism, the available research on pyrimidine analogues primarily points towards antagonism. An artificial intelligence-powered screening approach identified a pyrazolo[1,5-a]pyrimidine (B1248293) derivative as a potent inhibitor of TLR4-TLR4* homodimerization. nih.gov This lead compound, TH023, effectively blocked lipopolysaccharide (LPS)-stimulated NF-κB activation and nitric oxide overproduction, demonstrating TLR4 antagonistic activity with IC₅₀ values of 0.354 and 1.61 μM in HEK-Blue hTLR4 and RAW264.7 cells, respectively. nih.gov This highlights the potential of pyrimidine-based structures to modulate the TLR4 signaling pathway, although the focus of current research appears to be on inhibition rather than activation. nih.gov

Structure Activity Relationship Sar Studies of 4 4 Chlorophenyl Pyrimidine 2 Ylhydrazine Derivatives

Influence of Substitutions on the Chlorophenyl Ring on Biological Activity

The 4-chlorophenyl group at the C4 position of the pyrimidine (B1678525) ring is a critical determinant of biological activity in this class of compounds. Its orientation and electronic properties significantly influence the binding affinity of these molecules to their biological targets. Research has shown that both the position and the nature of the substituent on this phenyl ring can drastically alter the pharmacological profile.

The presence of the chlorine atom at the para-position is often considered optimal for certain activities. This substitution provides a combination of lipophilicity and electronic character that can enhance target engagement. For instance, in the development of factor Xa inhibitors, a neutral P1 chlorophenyl pharmacophore was found to be a key component for potent activity. nih.gov

The following table summarizes the influence of various substituents on the phenyl ring on biological activity, based on findings from related heterocyclic compounds.

| Base Scaffold | Substitution on Phenyl Ring | Observed Biological Activity |

| Oxazolo[5,4-d]pyrimidine | 4-Cl | Preferred for antiproliferative activity mdpi.com |

| Oxazolo[5,4-d]pyrimidine | 4-CH3O | Adverse to antiproliferative activity mdpi.com |

| Pyridine | Multiple -OCH3 groups | Enhanced antiproliferative activity mdpi.com |

| Proline-based scaffold | 4-Cl | Key for Factor Xa inhibition nih.gov |

Impact of Modifications at the Pyrimidine-2-ylhydrazine Moiety on Activity Profile

The pyrimidine-2-ylhydrazine moiety is a versatile component that allows for extensive chemical modification. The hydrazine (B178648) group, in particular, serves as a reactive handle for introducing a variety of substituents, leading to the generation of derivatives such as N-acylhydrazones, which have shown significant biological potential.

A study focused on N-acylhydrazone pyrimidine derivatives as inhibitors of E. coli pyruvate (B1213749) dehydrogenase multienzyme complex E1 (PDHc E1) revealed crucial SAR insights. nih.gov By targeting the thiamin diphosphate (B83284) (ThDP) binding site, researchers synthesized and tested a series of analogs. The results indicated that the nature of the acyl group attached to the hydrazine nitrogen was critical for inhibitory activity. For instance, compound A14, which featured a specific N-acylhydrazone modification, emerged as the most potent inhibitor with an IC50 value of 0.15 μM. nih.gov Molecular docking studies suggested that this enhanced activity was due to stronger interactions with key amino acid residues like Glu571, Met194, and Glu522 in the active site. nih.gov

The table below presents the inhibitory activities of selected N-acylhydrazone derivatives against E. coli PDHc E1, highlighting the impact of modifications at the hydrazine moiety. nih.gov

| Compound ID | Modification | IC50 (μM) against E. coli PDHc E1 |

| A13 | N-acylhydrazone derivative | 0.60 nih.gov |

| A14 | N-acylhydrazone derivative | 0.15 nih.gov |

| A15 | N-acylhydrazone derivative | 0.39 nih.gov |

| C2 | N-acylhydrazone derivative | 0.34 nih.gov |

Furthermore, modifications at other positions of the pyrimidine ring can also modulate activity. Introducing a thiomethyl group at the C2 position of the pyrimidine ring has been shown to result in specific inhibition of the EGFR protein kinase in certain 2,4-diaminopyrimidine (B92962) derivatives. nih.gov Similarly, replacing the hydrazine with other linkers, such as a thioether linkage to a 1,3,4-thiadiazole (B1197879) ring, has led to compounds that inhibit colorectal cancer cell proliferation by suppressing the MEK/ERK signaling pathway. nih.gov These examples underscore the chemical tractability of the pyrimidine core and the hydrazine group, allowing for fine-tuning of the activity profile.

Role of Fused Ring Systems (e.g., Pyrazolo- and Thiazole-Pyrimidines) on Biological Potency

Fusing a second heterocyclic ring to the pyrimidine core of 4-(4-chlorophenyl)pyrimidine-2-ylhydrazine is a widely used strategy to create more rigid, conformationally constrained analogs with potentially enhanced biological potency. Pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines are two prominent examples of such fused systems that have been extensively investigated.

Pyrazolo[3,4-d]pyrimidines are considered bioisosteres of naturally occurring purines and have been explored as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs). nih.gov This scaffold effectively mimics the adenine (B156593) core of ATP, enabling it to bind to the ATP-binding site of kinases. nih.gov The fusion of the pyrazole (B372694) ring often leads to a significant increase in potency. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated excellent broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines, with GI50 values in the low micromolar to nanomolar range. nih.gov Specifically, derivatives where the pyrazolo[3,4-d]pyrimidine core is further substituted have shown potent inhibition of CDK2/cyclin A. nih.gov

Similarly, the fusion of a thiazole (B1198619) ring to the pyrimidine nucleus results in thiazolo-pyrimidine derivatives with diverse biological activities. Research into thiazolo[4,5-d]pyrimidine (B1250722) derivatives has identified compounds with promising antiproliferative properties against various human cancer cell lines. wjarr.com The development of novel pyridine-thiazole hybrid molecules has also yielded compounds with high antiproliferative activity, with some derivatives showing IC50 values in the sub-micromolar range against leukemia cell lines. nih.gov

The following table highlights the biological potency of representative fused ring systems derived from pyrimidine scaffolds.

| Fused Ring System | Target/Activity | Potency (Example) |

| Pyrazolo[3,4-d]pyrimidine | Anticancer (NCI-60 panel) | GI50 = 0.018 to 9.98 μM nih.gov |

| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A Inhibition | Potent inhibition observed nih.gov |

| Pyridine-Thiazole Hybrid | Anticancer (HL-60 leukemia) | IC50 = 0.57 µM nih.gov |

Correlation between Electronic Properties and Observed Biological Outcomes

The biological activity of this compound derivatives is intrinsically linked to their electronic properties, such as electron density distribution, lipophilicity, and hydrogen bonding capacity. The interplay of these characteristics governs molecular recognition, target binding, and pharmacokinetic properties.

The electronic nature of substituents on both the chlorophenyl and pyrimidine rings can significantly influence activity. The presence of electron-withdrawing groups, such as the chlorine atom on the phenyl ring or a fluorine atom, can impact the molecule's ability to form crucial interactions like halogen bonds or alter the pKa of nearby functional groups. mdpi.com For instance, in a series of pyrimidine derivatives designed as antidiabetic agents, a primary structure-activity relationship analysis identified the positive impact of an electron-withdrawing group, particularly fluorine, on the phenyl ring for inhibitory activity against α-glucosidase and α-amylase. mdpi.com

Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to correlate electronic properties with biological outcomes. rsc.org These studies can help in understanding the binding patterns of compounds within the active sites of their targets. For example, molecular docking and DFT calculations have been used to rationalize the potent activity of dual EGFR and VEGFR-2 inhibitors, providing insights into the electronic requirements for effective binding. rsc.org The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are key parameters that can be correlated with the observed biological activity.

The following table provides examples of how electronic properties of substituents correlate with biological outcomes in pyrimidine-related scaffolds.

| Substituent/Modification | Electronic Property | Correlated Biological Outcome |

| Fluorine on phenyl ring | Electron-withdrawing | Enhanced α-glucosidase and α-amylase inhibition mdpi.com |

| Chlorine on phenyl ring | Electron-withdrawing, Lipophilic | Potent inhibition of EGFR/VEGFR-2 rsc.org |

| Methoxy groups on phenyl ring | Electron-donating | Increased antiproliferative activity mdpi.com |

These correlations are vital for rational drug design, allowing chemists to select substituents with specific electronic properties to optimize the biological activity of new analogs.

Pharmacophore Identification and Lead Optimization Strategies for Novel Ligands

The development of novel ligands based on the this compound scaffold relies heavily on pharmacophore identification and subsequent lead optimization. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Once a pharmacophore is established, lead optimization strategies are employed to enhance potency, selectivity, and pharmacokinetic properties.

For pyrimidine-based inhibitors, the core itself often acts as a key pharmacophoric element, participating in hydrogen bonding interactions with the target protein. nih.gov The 4-chlorophenyl group typically occupies a hydrophobic pocket, while the hydrazine moiety serves as a linker to other functional groups that can form additional interactions. For example, in designing inhibitors for E. coli PDHc E1, the 'open-chain' ThDP analogs with N-acylhydrazone moieties were designed based on the key features of the natural substrate. nih.gov

Lead optimization is an iterative process involving chemical synthesis and biological evaluation. An extensive SAR study focusing on scaffold changes and substituent combinations can reveal the key chemical features required for potent inhibition. nih.gov For instance, after identifying an initial hit, hundreds of analogues might be designed and synthesized to explore different regions of chemical space. nih.gov This process led to the identification of potent and stable lead compounds for Chikungunya virus inhibition, where extensive modification of a piperazinyl-pyrimidine scaffold was performed. nih.gov

Key strategies in lead optimization for this class of compounds include:

Scaffold Hopping: Replacing the pyrimidine core with other bioisosteric heterocyles to discover novel intellectual property and potentially improved properties. nih.gov

Substituent Modification: Systematically altering substituents on the chlorophenyl ring and the pyrimidine-hydrazine moiety to probe for additional binding interactions and optimize physicochemical properties.

Conformational Constraint: Introducing rigid elements, such as fused rings, to lock the molecule into a bioactive conformation, which can improve binding affinity and reduce entropic penalties upon binding.

Through these combined approaches of pharmacophore modeling and systematic lead optimization, the this compound scaffold continues to be a fruitful starting point for the discovery of new therapeutic agents.

Medicinal Chemistry Implications and Future Research Directions

Design Principles for Novel Pyrimidine-Hydrazine Based Drug Candidates

The design of new drug candidates based on the pyrimidine-hydrazine scaffold is guided by established structure-activity relationship (SAR) principles. The pyrimidine (B1678525) ring itself is a key pharmacophore, capable of engaging in various biological interactions. mdpi.combohrium.com Modifications at different positions of the pyrimidine ring can significantly influence the compound's biological activity.

For 4-(4-Chlorophenyl)pyrimidine-2-ylhydrazine, key structural features that can be systematically modified to optimize its therapeutic potential include:

The 4-(4-Chlorophenyl) Group: The presence of a halogenated phenyl ring is a common feature in many kinase inhibitors. The chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Exploring different substitution patterns on this phenyl ring is a critical aspect of lead optimization.

The 2-ylhydrazine Linker: The hydrazine (B178648) moiety provides a flexible linker and can also participate in hydrogen bonding interactions. Modifications of this linker, such as acylation or condensation with various aldehydes and ketones, can lead to a diverse library of compounds with potentially altered biological activities.

A hypothetical SAR study could involve the synthesis and evaluation of analogs with variations at these key positions to identify compounds with enhanced potency and selectivity.

Potential as Scaffolds for Multi-Target Directed Ligand Design

The inherent structural features of this compound make it an attractive scaffold for the design of multi-target directed ligands (MTDLs). MTDLs are single molecules designed to interact with multiple biological targets, a strategy that is gaining traction in the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders.

The pyrimidine core is a well-known "privileged scaffold" found in numerous kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases. The 4-(4-chlorophenyl) moiety is also a common feature in many kinase inhibitors, suggesting that this compound could be a starting point for developing inhibitors that target multiple kinases simultaneously.

Furthermore, the hydrazine group can be functionalized to introduce additional pharmacophores that can interact with other targets. For instance, in the context of Alzheimer's disease, the hydrazine moiety could be modified to incorporate a fragment that chelates metal ions or inhibits cholinesterases, in addition to a kinase-inhibiting pyrimidine core. This MTDL approach could offer a more holistic therapeutic strategy for such complex diseases.

Development of Advanced Synthetic Methodologies for Compound Diversification and Library Generation

The exploration of the full therapeutic potential of the this compound scaffold hinges on the availability of efficient and versatile synthetic methodologies. These methods are crucial for generating large and diverse libraries of related compounds for high-throughput screening.

Several synthetic strategies can be envisioned for the diversification of this core structure:

Modification of the Pyrimidine Ring: Nucleophilic aromatic substitution reactions on a pre-functionalized pyrimidine ring can be employed to introduce a variety of substituents.

Functionalization of the Hydrazine Moiety: The hydrazine group is highly reactive and can undergo a wide range of chemical transformations, including condensation with carbonyl compounds to form hydrazones, acylation, and sulfonylation.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, can be used to introduce diverse aryl and heteroaryl groups at various positions of the pyrimidine or phenyl rings.

The development of one-pot or multi-component reactions would be particularly valuable for rapidly generating a large number of analogs.

Expanding the Spectrum of Investigated Biological Targets and Pathways

While the structural features of this compound suggest its potential as a kinase inhibitor, it is crucial to explore a broader range of biological targets and pathways. High-throughput screening of this compound and its derivatives against a wide array of biological targets could uncover novel and unexpected activities.

Potential biological targets and pathways to investigate include:

Kinome-wide profiling: To identify specific kinases that are inhibited by these compounds.

Enzymes involved in neurodegenerative diseases: Such as beta-secretase 1 (BACE1) and glycogen synthase kinase 3 beta (GSK-3β).

Targets in infectious diseases: The pyrimidine scaffold is also found in many antimicrobial and antiviral drugs. healthinformaticsjournal.com

G-protein coupled receptors (GPCRs): A large family of cell surface receptors involved in a wide range of physiological processes.

Unbiased phenotypic screening, where the effect of the compounds is assessed in cellular or whole-organism models of disease, could also reveal novel therapeutic applications.

Exploration of Synergistic Effects with Other Biologically Active Agents

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of cancer. The exploration of synergistic effects between this compound or its derivatives and other known biologically active agents is a promising avenue for future research.

Synergy can arise from various mechanisms, such as:

Targeting different pathways: One drug could inhibit a primary signaling pathway, while the other blocks a resistance pathway.

Enhancing drug delivery: One agent might increase the uptake or reduce the efflux of the other.

Modulating the tumor microenvironment: Making cancer cells more susceptible to another therapy.

Studies have shown that combining different pharmacophores into a single hybrid molecule can lead to synergistic anticancer effects. nih.gov Similarly, pyrimidine derivatives have been investigated in combination therapies. nih.gov Future studies could explore the combination of this compound-based compounds with standard-of-care chemotherapeutic agents, targeted therapies, or immunotherapies to identify combinations with enhanced efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(4-Chlorophenyl)pyrimidine-2-ylhydrazine?

- Methodology : The synthesis typically involves coupling 4-(4-chlorophenyl)pyrimidine with hydrazine derivatives under reflux conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and reaction time (6–24 hours). Catalysts like acetic acid or molecular sieves may improve yields. Purification via column chromatography or recrystallization is essential to achieve >95% purity .

- Data Optimization : Reaction monitoring via TLC or HPLC ensures intermediate formation. Yield optimization requires iterative adjustments to molar ratios and solvent polarity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- Spectroscopy : H/C NMR to confirm hydrazine linkage and aromatic substituents; IR for N–H and C=N stretching (1600–1650 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsional strain. Monoclinic systems (e.g., space group ) are common for pyrimidine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 263.08) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Testing :

- Thermal : Thermogravimetric analysis (TGA) shows decomposition above 200°C.

- Photolytic : UV-Vis spectroscopy under light exposure (λ = 254 nm) detects degradation via hydrazine bond cleavage.

- Storage Recommendations : Store in amber vials at –20°C under inert gas (N) to prevent oxidation .

Q. How does solvent polarity affect the solubility and purification of this compound?

- Solubility Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL), while non-polar solvents (hexane) precipitate the compound.

- Purification : Gradient elution in silica column chromatography (hexane:ethyl acetate 3:1 to 1:2) separates impurities. Recrystallization in ethanol yields needle-like crystals .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in complex reactions?

- Quantum Chemical Modeling :

- Reaction Path Search : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level identifies transition states and intermediates.

- Molecular Dynamics : Simulate solvent effects (e.g., SMD model) to predict regioselectivity in nucleophilic substitutions .

Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?

- Mechanistic Analysis :

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fraction) to identify unstable metabolites.

- Pharmacokinetics : LC-MS/MS quantifies plasma concentrations; adjust dosing regimens to account for rapid clearance .

Q. What strategies mitigate data variability in spectroscopic characterization?

- Cross-Validation :

- Multi-Technique Approach : Correlate NMR, IR, and SCXRD data to resolve ambiguities (e.g., tautomerism in hydrazine groups).

- Dynamic NMR : Variable-temperature H NMR detects conformational exchange in solution .

Q. How can the compound’s reactivity with electrophilic agents be exploited for functionalization?

- Reaction Design :

- Electrophilic Substitution : Nitration (HNO/HSO) at the pyrimidine C5 position yields nitro derivatives.

- Cross-Coupling : Buchwald-Hartwig amination with aryl halides introduces diversifying substituents .

- Challenges : Competing hydrazine oxidation requires inert atmospheres and low-temperature conditions (–10°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.